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Lebocin

Cat. No.: B1576198
Attention: For research use only. Not for human or veterinary use.
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Description

Lebocin is a cationic, proline-rich antimicrobial peptide (AMP) originally identified in the silkworm, Bombyx mori , and is part of the innate immune defense in lepidopteran insects . It is synthesized as an inactive precursor protein and becomes active upon proteolytic cleavage in the hemolymph, releasing small active peptides . As a proline-rich AMP, this compound exhibits antibacterial activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria . Research indicates that synthetic this compound peptides not only demonstrate antibacterial properties but can also cause agglutination of bacterial cells such as E. coli , suggesting a complex mechanism of action that may involve membrane interaction and disruption . The study of this compound provides valuable insights into insect immunity and contributes to the broader exploration of AMPs as promising alternatives to conventional antibiotics, particularly in the face of growing antimicrobial resistance . This product, with a molecular weight of approximately 3433 Da and a sequence of 30 amino acids, is supplied as a lyophilized powder for research applications . This product is For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Properties

bioactivity

Antimicrobial

sequence

PDFKLPGMKYPIPATTPPFVPKRSRFPIYA

Origin of Product

United States

Discovery, Isolation, and Initial Characterization of Lebocin

Isolation from Bombyx mori Hemolymph

Lebocin was first identified and isolated from the hemolymph of Bombyx mori larvae that had been immunized with bacteria, specifically Escherichia coli. nih.govnovoprolabs.comentomoljournal.com The induction of AMPs in the hemolymph is a typical response of the insect's humoral immune system to pathogenic challenge. rsc.orgmdpi.com The isolation process typically involved collecting hemolymph from the immunized larvae. unipd.itnih.govekb.eg Biochemical techniques were then employed to purify the antibacterial components from the complex mixture of hemolymph proteins and peptides. Early studies successfully isolated several structurally related peptides from the immune hemolymph. nih.govportlandpress.com

Identification as a Novel Antibacterial Peptide Family

Following their isolation, these peptides were identified as belonging to a novel family of antibacterial peptides, which were subsequently named "lebocins". nih.govportlandpress.com Initial characterization revealed that these peptides were distinct from other known insect AMPs at the time, such as cecropins, defensins, and attacins, although they shared some similarities with abaecin (B1167496), an antibacterial peptide found in honeybees (Apis mellifera). nih.govportlandpress.commdpi.com

The identification as a novel family was based on their unique primary structure and biochemical properties. nih.gov Studies involving cDNA cloning further supported the classification of lebocins as a distinct gene family in Bombyx mori, similar to how cecropins form a multiple gene family in this insect. nih.govsemanticscholar.org Multiple this compound-encoding genes (e.g., Leb1, Leb2, Leb3, Leb4, and Leb5) have been identified in the B. mori genome, indicating that lebocins constitute a multigene family. nih.govsemanticscholar.orgencyclopedia.pub

Early Insights into Biochemical Characteristics

Early research provided key insights into the biochemical characteristics of lebocins. These peptides were found to be relatively short, typically consisting of 32 amino acids. nih.govmdpi.comencyclopedia.pub A notable feature of the Bombyx mori lebocins is their richness in proline residues and the presence of a unique O-glycosylated threonine residue. nih.govnovoprolabs.comentomoljournal.commdpi.com This glycosylation at a specific threonine residue (Thr15 in this compound 1/2) was found to be important, and potentially essential, for their antibacterial activity, particularly against Gram-negative bacteria. nih.govnovoprolabs.comentomoljournal.commdpi.com

The primary structure of this compound 1 was determined to be DLRFLYPRGKLPVPTPPPFNPKPIYIDMGNRY-NH₂. mdpi.com While sharing some sequence identity (around 41%) with abaecin from Apis mellifera, lebocins are distinguished by their O-glycosylation, which is absent in abaecin. nih.govportlandpress.commdpi.com

Early studies on the mechanism of action suggested that lebocins target the bacterial membrane. nih.govportlandpress.com In vitro experiments demonstrated that incubation of lebocins with liposomes resulted in the leakage of entrapped glucose under low-ionic-strength conditions, indicating their ability to disrupt the integrity of the lipid bilayer. nih.govportlandpress.com

Further research into the gene expression of lebocins showed that their production is inducible by bacterial injection and occurs tissue-specifically in the fat body and hemocytes of Bombyx mori larvae. nih.govnih.govsemanticscholar.orgnih.gov

Here is a summary of some early biochemical characteristics:

CharacteristicDetailSource(s)
LengthTypically 32 amino acids nih.govmdpi.comencyclopedia.pub
Amino Acid CompositionProline-rich nih.goventomoljournal.commdpi.comencyclopedia.pub
Post-Translational Mod.O-glycosylation at a threonine residue (e.g., Thr15) nih.govnovoprolabs.comentomoljournal.commdpi.com
Glycosylation ImportanceImportant/Essential for antibacterial activity (especially Gram-negative) nih.govnovoprolabs.comentomoljournal.commdpi.com
Sequence Identity~41% with abaecin (Apis mellifera) nih.govportlandpress.commdpi.com
Proposed TargetBacterial membrane nih.govportlandpress.com
InductionBy bacterial infection (e.g., E. coli) nih.govnih.govsemanticscholar.orgnih.gov
Tissue ExpressionFat body and hemocytes nih.govnih.govsemanticscholar.orgnih.gov

These initial findings established this compound as a significant component of the Bombyx mori innate immune system, highlighting its unique structural features and its inducible antibacterial activity.

Genetic and Molecular Biology of Lebocin

Lebocin Gene Family and Isoforms

Lebocins are characterized as proline-rich glycopeptides. nih.govmdpi.com The presence of multiple genes and related proteins suggests a diverse family with potentially varying activities or expression patterns.

Identification of Bombyx mori this compound Genes (Leb1-Leb5)

In Bombyx mori, the this compound family is known to consist of multiple genes. Early research identified genomic clones encoding this compound, indicating that it forms a multiple gene family in the silkworm, similar to cecropin (B1577577). nih.gov Specifically, four protein-encoding genes, Leb1, Leb2, Leb3, and Leb4, have been identified as part of the this compound family in B. mori. nih.gov A novel member, this compound 5 (BmLeb5), has also been cloned from Bombyx mori. nih.gov Sequence similarity and phylogenetic analysis support the classification of lebocins as a multiple gene family in silkworms. nih.gov The genes encoding Leb3 and Leb4 have been found to contain no introns. nih.gov

Characterization of Manduca sexta this compound-Related Proteins (Leb-B, Leb-C)

In the tobacco hornworm, Manduca sexta, two this compound-related proteins, Leb-B and Leb-C, have been identified and functionally analyzed. nih.govnih.gov These proteins are synthesized as inactive precursors or pro-proteins that undergo proteolytic processing to generate smaller, active peptides. nih.govnih.gov The active M. sexta this compound peptides are located at the N-termini of Leb-B and Leb-C, which is a difference compared to Bombyx mori lebocins 1-4, where the active peptides are located closer to the C-termini. nih.govnih.gov The deduced amino acid sequences of Leb-B and Leb-C contain RXXR motifs, which are indicative of potential cleavage sites for proteolytic processing. nih.govnih.gov Manduca sexta also possesses a this compound-related gene that encodes multiple precursors, and posttranslational processing of these precursors can produce multiple bioactive peptides. nih.gov

Orthologous Gene Identification in Other Lepidopteran Species

Orthologs of this compound have been identified in other lepidopteran species, suggesting that this protein family is specific to lepidopteran insects. oup.com Besides Bombyx mori and Manduca sexta, this compound orthologs or this compound-like genes have been found in Trichoplusia ni (cabbage looper), Samia cynthia, Antheraea mylitta, Antheraea pernyi, Spodoptera frugiperda, Papilio dardanus, Heliothis virescens, Lonomia obliqua, and Mythimna separata (oriental armyworm). nih.govmdpi.combiotechrep.ir For instance, Trichoplusia ni this compound shows 35% identity to Bombyx mori this compound. diva-portal.org In Mythimna separata, five this compound orthologs were identified in the genome annotation data. mdpi.com

Gene Expression and Regulation

The expression of this compound genes is tightly regulated, particularly in response to microbial challenges.

Transcriptional Induction in Response to Microbial Infection

This compound gene expression is typically low at basal levels and is rapidly and significantly upregulated upon microbial infection. nih.govnih.govdiva-portal.org This transcriptional induction is a key part of the insect's innate immune response. nih.govnih.govdiva-portal.org In Bombyx mori, this compound expression is induced by bacterial injection. researchgate.net Studies have shown that BmLeb5 expression is upregulated in B. mori larvae infected by the entomopathogenic fungus Beauveria bassiana, suggesting a role in antifungal immunity. nih.gov In Manduca sexta, both Leb-B and Leb-C mRNA levels increase significantly in larval fat body and hemocytes after injection of Escherichia coli (Gram-negative bacteria), Micrococcus luteus (Gram-positive bacteria), and Saccharomyces cerevisiae (yeast). nih.govnih.gov This indicates that this compound expression can be induced by different types of microorganisms.

The regulation of this compound transcription involves specific signaling pathways and transcription factors. In Bombyx mori, this compound expression is influenced by the immune deficiency (IMD) pathway and is activated not only by Relish alone but also promoted by Relish along with BmEts, a transcription factor, in response to bacterial infection in the fat body. researchgate.net BmEts has been shown to directly regulate the expression of this compound. researchgate.net Activation of the this compound promoter by BmEts is dependent on specific DNA elements, including κB elements and a GGAA/T motif. researchgate.net BmEts can also synergistically enhance E. coli or BmRelish1-d2 (active form)-stimulated this compound promoter activation. researchgate.net The Toll-Spätzle pathway is also a crucial defense mechanism in insect innate immunity that regulates antimicrobial peptide gene expression, and components of this pathway are present in Bombyx mori and Manduca sexta, with experimental evidence linking it to AMP induction. mdpi.commdpi.com

Tissue-Specific Expression Patterns (Fat Body, Hemocytes, Midgut)

This compound genes exhibit tissue-specific expression patterns, with prominent expression observed in key immune tissues. The fat body and hemocytes are major tissues responsible for producing AMPs and secreting them into the hemolymph. nih.govdiva-portal.orgtandfonline.com

In Bombyx mori, Leb3 and Leb4 gene expression is induced by lipopolysaccharide and occurs tissue-specifically in the fat body and hemocytes. nih.gov BmLeb5 is most highly expressed in the fat body and its expression is upregulated in the fat body and hemolymph following Beauveria bassiana infection. nih.gov

In Manduca sexta, Leb-B and Leb-C mRNAs were not detected in the five tissues of naive larvae (hemocytes, fat body, midgut, epidermis, and malpighian tubule). nih.gov Upon induction with E. coli, Leb-B transcript was greatly induced in hemocytes, fat body, epidermis, and malpighian tubule, but weakly induced in the midgut. nih.gov Leb-C transcript was greatly induced in all five tissues. nih.gov Real-time PCR showed that both Leb-B and Leb-C mRNAs were induced in fat body and hemocytes after injection of E. coli, M. luteus, and S. cerevisiae. nih.gov In the fat body, Leb-B transcript was induced to a higher level than Leb-C, while in hemocytes, Leb-C was induced to a higher level than Leb-B. nih.gov

While the fat body and hemocytes are primary sites of this compound production, expression in the midgut has also been observed. In Bombyx mori, this compound expression is activated by microbe infection in the fat body, while in the midgut during the wandering stage, expression is activated by 20E rather than microbe infection. researchgate.net This suggests different regulatory mechanisms for this compound expression depending on the tissue and developmental stage.

Here is a summary of tissue expression based on the search results:

SpeciesGene/ProteinNaive ExpressionInduced Expression (Tissues)Induction Trigger Examples
Bombyx moriLeb3, Leb4Low/SilentFat body, HemocytesLipopolysaccharide (LPS)
Bombyx moriBmLeb5Low/SilentFat body, HemolymphBeauveria bassiana
Bombyx moriThis compoundLow/SilentFat body, MidgutMicrobe infection (Fat body), 20E (Midgut) researchgate.net
Manduca sextaLeb-BNot detectedHemocytes, Fat body, Epidermis, Malpighian tubule (Greatly); Midgut (Weakly)E. coli, M. luteus, S. cerevisiae nih.govnih.gov
Manduca sextaLeb-CNot detectedHemocytes, Fat body, Midgut, Epidermis, Malpighian tubule (Greatly)E. coli, M. luteus, S. cerevisiae nih.govnih.gov
Trichoplusia niThis compoundNormally silentFat body, HemocytesBacterial infection

Signaling Pathway Involvement (Toll and IMD Pathways)

The expression of antimicrobial peptides in insects, including this compound, is largely controlled by two major signaling pathways: the Toll pathway and the immune deficiency (IMD) pathway. rsc.orgmdpi.com These pathways are activated upon recognition of pathogen-associated molecular patterns (PAMPs) by host pattern recognition receptors (PRRs). mdpi.commdpi.com

The Toll pathway is primarily activated by Lys-type peptidoglycan from Gram-positive bacteria and by fungal β-1,3-glucan. mdpi.com Activation of the Toll pathway leads to a signaling cascade that culminates in the nuclear translocation of Rel family transcription factors, specifically Dorsal and Dif in Drosophila melanogaster. mdpi.com

The IMD pathway is predominantly activated by DAP-type peptidoglycan from Gram-negative bacteria and some Gram-positive bacteria like Bacillus and Clostridium. mdpi.com This pathway leads to the activation and nuclear translocation of the NF-κB-like transcription factor Relish. mdpi.commdpi.commdpi.com

Research in Bombyx mori and Manduca sexta indicates that this compound gene expression can be regulated by both the Toll and IMD pathways, depending on the tissue and the type of microbial challenge. For example, in B. mori, this compound is activated by Relish alone and also promoted by Relish along with the transcription factor BmEts in response to bacterial infection in the fat body. researchgate.net In M. sexta, activation of AMP genes, including this compound, by the active C-terminal domain of Spätzle (a ligand for the Toll receptor) could be blocked by pre-injection of an antibody to Toll, confirming the involvement of the Toll pathway in this compound induction in this species. nih.govfrontiersin.org Studies in B. mori also show that several AMP genes, including this compound, are activated by both Gram-negative and Gram-positive bacteria, suggesting activation through both Toll and IMD pathways. mdpi.com

Role of Transcription Factors (e.g., BmEts, Relish)

Transcription factors play a crucial role in regulating this compound gene expression by binding to specific cis-regulatory elements in the gene's promoter region. biosyn.com The Rel family of transcription factors, including Relish, Dorsal, and Dif, are central regulators of AMP expression in insects. mdpi.combiosyn.com

Relish, a key transcription factor in the IMD pathway, is known to bind to κB sites in the promoters of AMP genes, including this compound, to initiate transcription. mdpi.comentomoljournal.comresearchgate.net In Bombyx mori, Relish (BmRelish1-d2) has been shown to stimulate this compound promoter activation. entomoljournal.com

Another transcription factor implicated in this compound regulation in Bombyx mori is BmEts, an Ets family protein. researchgate.netentomoljournal.com BmEts has been shown to significantly elevate the activity of the this compound promoter, but not the promoters of other AMPs like cecropin B1, cecropin D, attacin, and moricin. researchgate.netentomoljournal.com The activation of the this compound promoter by BmEts is dependent on at least two κB elements and a proximal GGAA/T motif in the 5'-upstream region. entomoljournal.com Furthermore, BmEts can synergistically enhance the activation of the this compound promoter stimulated by Escherichia coli or BmRelish1-d2. entomoljournal.com This suggests a cooperative role of BmEts and Relish in regulating this compound expression in B. mori. researchgate.net

Transcription factors like BmBR-C Z4, involved in the 20-hydroxyecdysone (B1671079) signaling pathway, have also been shown to enhance this compound promoter activity by binding to upstream cis-response elements, indicating that this compound expression can also be influenced by developmental hormonal signals in addition to immune challenges. researchgate.netcabidigitallibrary.org

Below is a table summarizing the key transcription factors and their roles in this compound regulation:

Transcription FactorPathway Involvement (Primary)Role in this compound ExpressionOrganism(s) Studied
Relish (Rel)IMDActivates this compound promoterB. mori, Drosophila mdpi.comentomoljournal.comresearchgate.net
BmEtsNot pathway-specific; associated with diapause and developmentUpregulates and synergistically enhances this compound promoter activity with RelishB. mori researchgate.netentomoljournal.com
Dorsal/DifTollRegulate AMPs (including some also regulated by IMD), likely influence this compoundDrosophila, likely lepidoptera mdpi.comresearchgate.net
BmBR-C Z420-hydroxyecdysone signalingEnhances this compound promoter activityB. mori researchgate.netcabidigitallibrary.org

Precursor Processing and Maturation

Most antimicrobial peptides, including this compound, are synthesized as larger, inactive precursor proteins or pro-proteins that require proteolytic processing to generate the smaller, active peptide forms. biosyn.comnih.govnih.gov This processing is a critical step in the maturation and activation of this compound.

Synthesis as Inactive Precursor Proteins

This compound is synthesized as a precursor protein, which typically includes a signal peptide for secretion, followed by a pro-peptide region and the sequence corresponding to the mature peptide. mdpi.combiosyn.comnih.gov These precursor proteins are secreted proteins. nih.gov The presence of a signal peptide directs the precursor into the secretory pathway. researchgate.net The precursor forms are generally inactive, and their processing is necessary for the emergence of antimicrobial activity. nih.govnih.gov

Studies in Manduca sexta have identified this compound-related proteins (Leb-B and Leb-C) synthesized as 143-residue precursors, including a signal peptide. nih.gov The mRNA levels of these precursors increase significantly in response to microbial injection, indicating their role in the immune response. nih.govnih.gov The accumulation of both large protein(s) and small peptide(s) in the hemolymph after microbial challenge supports the notion that larger precursors are processed into smaller active peptides. nih.govnih.gov

Proteolytic Cleavage Mechanisms

The activation of this compound precursors involves proteolytic cleavage by processing enzymes. biosyn.comnih.govnih.gov These enzymes recognize specific cleavage sites within the precursor sequence, leading to the excision of the active peptide. biosyn.comnih.gov Proteinases present in insect hemolymph are known to play important roles in cleaving signaling molecules and activating immune pathways, and they are implicated in the processing of this compound precursors. biosyn.comnih.gov

In vitro cleavage assays using recombinant this compound precursor fragments and induced larval plasma from M. sexta have demonstrated that the precursor proteins can be cleaved by enzymes present in the hemolymph. nih.gov This provides direct evidence for proteolytic processing as the mechanism of this compound activation in vivo. nih.gov

Identification of Cleavage Sites (e.g., RXXR Motifs)

Analysis of this compound protein sequences has revealed the presence of conserved RXXR motifs. biosyn.comnih.govplos.orgresearchgate.netnih.gov These motifs, where R represents arginine and X can be any amino acid, are recognized by processing enzymes, particularly intracellular convertases in the secretory pathway. biosyn.comnih.gov These motifs serve as potential cleavage sites for the generation of active this compound peptides from their precursors. biosyn.comnih.gov

In Manduca sexta Leb-B and Leb-C precursors, multiple RXXR motifs are conserved. nih.gov Experimental determination of cleavage sites in M. sexta this compound precursors by protein sequencing of fragments treated with induced plasma confirmed that cleavage occurs at these RXXR motifs. nih.gov For instance, in Leb-B, cleavage was observed mainly at the RTVR, RYAR, and RFVR motifs. nih.gov This highlights the importance of RXXR motifs as critical recognition sites for proteolytic processing enzymes involved in this compound maturation. biosyn.comnih.gov

Location of Active Peptide Domains (N-terminal vs. C-terminal)

The location of the active peptide domain within the this compound precursor can vary depending on the insect species. In Bombyx mori, the active this compound peptides, which are typically 32 residues long, are located close to the C-termini of the precursor proteins. biosyn.comnih.govnih.gov

In contrast, studies on Manduca sexta Leb-B and Leb-C have shown that the active this compound peptides are located at the N-termini of the precursor proteins. nih.govnih.gov For example, the synthetic peptide Leb-B²²⁻⁴⁸, corresponding to an N-terminal region after the signal peptide and part of the pro-region, exhibited significant antibacterial activity. nih.govnih.gov This indicates a difference in the organization and processing of this compound precursors between different lepidopteran species. nih.govnih.gov The processing of precursors can generate multiple active peptides from a single polypeptide chain. nih.govnih.govnih.govresearchgate.net

Below is a summary of the location of active peptide domains in different species:

SpeciesLocation of Active Peptide Domain
Bombyx moriClose to the C-terminus
Manduca sextaAt the N-terminus

Structural Features and Diversity of Lebocin

Primary Sequence Analysis

Primary sequence analysis of lebocin reveals distinctive features, including a high proline content and varying degrees of homology with other PrAMPs.

Amino Acid Composition and Distinctive Features (Proline-Richness)

This compound is characterized by its richness in proline residues. biotechrep.irmdpi.comrsc.org For instance, this compound 1, a 32-amino acid peptide from Bombyx mori, has the sequence DLRFLYPRGKLPVPTPPPFNPKPIYIDMGNRY-NH2. mdpi.comnih.gov Proline-rich antimicrobial peptides are generally defined as having a proline content of 25% or higher. researchgate.netfrontiersin.org this compound-1/2 fits this criterion and is considered a probable member of the PrAMP family. frontiersin.org The presence of multiple proline residues is a defining characteristic of this class of AMPs. researchgate.netmdpi.com

Sequence Homology with Other PrAMPs (e.g., Abaecin (B1167496), Drosocin)

This compound shares sequence homology with other PrAMPs found in insects. Notably, this compound has approximately 41% sequence homology with Abaecin, a major antibacterial peptide found in the honeybee Apis mellifera. biotechrep.irmdpi.commdpi.comnih.gov Abaecin is a 34-amino acid peptide that also contains a significant number of proline residues (29%). mdpi.com Drosocin, a 19-amino acid peptide from Drosophila melanogaster, is another proline-rich glycopeptide that shows significant sequence homology with Apidaecin, another bee AMP. biotechrep.irmdpi.comresearchgate.netnih.gov While this compound, Drosocin, and Apidaecin are O-glycosylated, Abaecin is not. researchgate.netmdpi.com

Here is a comparison of the amino acid sequences of this compound 1, Abaecin, and Drosocin:

PeptideOrganismAmino Acid SequenceLength (aa)
This compound 1Bombyx moriDLRFLYPRGKLPVPTPPPFNPKPIYIDMGNRY-NH232
AbaecinApis melliferaYVPLPNVPQPGRRPFPTFPGQGPFNPKIKWPQGY-NH234
DrosocinDrosophila melanogasterGKPRPYSPRPTSHPRPIRV-NH219

Interspecies Sequence Variations

This compound precursor proteins have been identified in various lepidopteran species beyond Bombyx mori, including Manduca sexta, Trichoplusia ni, Pseudoplusia includens, Samia cynthia, Pieris rapae, and Antheraea pernyi. biotechrep.irnih.gov While the core structural features, such as proline-richness and O-glycosylation, are conserved within the this compound family, variations in the amino acid sequence exist between species. mybiosource.com For example, this compound 3 from Bombyx mori has the same structure as this compound 2, with the exception of a leucine (B10760876) residue at position 16 instead of proline. nih.gov These interspecies variations may contribute to differences in activity or target specificity.

Post-Translational Modifications

Post-translational modifications significantly contribute to the functional diversity and activity of proteins, including antimicrobial peptides like this compound. thermofisher.com Glycosylation is a prominent modification observed in this compound. biotechrep.irmdpi.comrsc.orguniprot.org

O-Glycosylation (e.g., Threonine Residues)

This compound is known to undergo O-glycosylation, a process where a sugar molecule is attached to the oxygen atom of serine or threonine residues. biotechrep.irmdpi.comrsc.orguniprot.orgnih.govlshtm.ac.ukwikipedia.orgoup.com In Bombyx mori lebocins, O-glycosylation occurs at Threonine 15 (Thr15) within the 32-residue active peptide. rsc.orgnih.govuniprot.orgnovoprolabs.com This modification involves the covalent attachment of a sugar moiety, such as N-acetylgalactosamine (GalNAc), to the hydroxyl group of the threonine residue. nih.govlshtm.ac.ukoup.com O-glycosylation is a common post-translational modification in some proline-rich AMPs found in insects. mdpi.comnih.govlshtm.ac.uk

Functional Implications of Glycosylation on Activity

The O-glycosylation of this compound has critical functional implications for its antibacterial activity. Glycosylation, in general, can influence various properties of peptides, including their conformation, stability, solubility, and interaction with cell membranes. nih.govlshtm.ac.ukdoi.org Specifically for this compound, the O-glycosylation of Thr15 in the Bombyx mori lebocins is essential for their antibacterial activity, particularly against Gram-negative bacteria. nih.govmybiosource.comnovoprolabs.com Studies have shown that the absence of glycosylation can abolish or significantly reduce the antimicrobial activity of certain AMPs, including this compound. mybiosource.comlshtm.ac.uksemanticscholar.org Glycosylation can enhance the antimicrobial properties of AMPs and improve their stability and biological properties. nih.govlshtm.ac.ukdoi.org It can also influence the rigidity and antibacterial activity depending on the position of the glycosylated amino acid. lshtm.ac.uk

Predicted Secondary and Tertiary Structures

Computational methods have been instrumental in predicting the likely secondary and tertiary structures of lebocins, offering a glimpse into their conformational behavior in different environments. researchgate.netnih.govresearchgate.net These predictions are vital given that experimentally solved structures are available for only a small percentage of known AMP sequences. nih.govresearchgate.net

Large-scale ab initio 3D modeling studies have included this compound Peptide 1A (LP1A) to explore the structural universe of uncharacterized AMPs. nih.govresearchgate.net These computational approaches aim to predict the three-dimensional structure of peptides based on their amino acid sequence. In the case of LP1A, computational models have predicted the formation of β-hairpins. researchgate.netnih.govresearchgate.netscience.govresearchgate.net Interestingly, these predicted β-hairpin structures in LP1A are noted for their apparent lack of the intramolecular disulfide bonds, cation-π, or aromatic interactions that typically contribute to the stability of such folds in other AMPs. researchgate.netnih.govresearchgate.netscience.govresearchgate.net This suggests potentially different mechanisms of structural stabilization or a higher degree of flexibility compared to disulfide-bonded β-hairpins. Computational structure prediction tools are considered essential for advancing the understanding of AMP structural diversity and their interactions with targets. researchgate.netnih.govresearchgate.net

Predicted Structural Features of this compound Peptide 1A

FeaturePredicted StructureNotesSource
Secondary Structureβ-hairpinPredicted by computational modeling. researchgate.netnih.govresearchgate.netscience.govresearchgate.net researchgate.netnih.govresearchgate.netscience.govresearchgate.net
Tertiary Structure Foldβ-hairpin foldMatched known folds in ab initio modeling. nih.govresearchgate.net nih.govresearchgate.net
Stabilizing ElementsLacks disulfide bonds, cation-π, or aromatic interactions typically found in β-hairpinsDistinctive feature compared to some other β-hairpin AMPs. researchgate.netnih.govresearchgate.netscience.govresearchgate.net researchgate.netnih.govresearchgate.netscience.govresearchgate.net

Characteristics of Proline-Rich Antimicrobial Peptides (PrAMPs)

CharacteristicDescriptionRelevance to this compoundSource
Proline ContentOften high, frequently exceeding 25%.This compound is classified as proline-rich. mdpi.comnih.govfrontiersin.orgnih.gov mdpi.comnih.govfrontiersin.orgnih.gov
Conserved MotifsMay contain conserved repeats of Pro and Arg.Common in PrAMPs. frontiersin.org frontiersin.org
Typical StructureMay adopt polyproline type II or cyclic helix structures, not always α-helical.Influenced by proline residues. frontiersin.org frontiersin.org
Mode of ActionOften non-lytic, with intracellular targets.Distinct from membrane-disruptive mechanisms. frontiersin.orgnih.gov frontiersin.orgnih.gov
Membrane PermeabilityGenerally membrane permeable.Facilitates access to intracellular targets. nih.gov nih.gov

Mechanistic Insights into Lebocin Activity

Membrane Interaction Models

Lipid Bilayer Disruption and Permeabilization

Studies have provided evidence that lebocin can disrupt the integrity of bacterial membranes. In vitro experiments using liposomes, which serve as model membranes, have shown that this compound can increase membrane permeability, leading to the leakage of encapsulated contents under low-ionic-strength conditions. This observation suggests that this compound can directly interact with and disturb the lipid bilayer structure. Furthermore, investigations into fragments of this compound 1 have indicated their capacity to disrupt the cell membranes of E. coli.

Pore Formation Hypotheses (e.g., Toroidal Pore Model)

The precise mechanism by which this compound might induce membrane permeabilization, such as through pore formation, is not fully elucidated in the provided literature. General mechanisms of membrane disruption by AMPs include the formation of pores, such as barrel-stave or toroidal pores, or through a carpet-like mechanism that leads to membrane thinning and disruption. While the leakage observed with liposomes suggests a permeabilizing effect consistent with pore formation or significant disruption, specific models like the toroidal pore model have not been definitively assigned to this compound based on the available information. The ability of this compound to form ion channels in bacterial membranes has been suggested as an important role in defense against bacterial infection.

Influence of Ionic Conditions on Membrane Activity

The activity of this compound, particularly its effect on membrane permeability, is notably influenced by the ionic strength of the surrounding environment. Increased permeability of liposomal membranes in the presence of this compound was specifically observed under low-ionic-strength conditions. This indicates that a lower concentration of ions in the environment may enhance this compound's ability to interact with and disturb the bacterial membrane. Comparative studies have shown that Bombyx mori lebocins 1-3 exhibit lower antimicrobial activity against Gram-negative bacteria under physiological conditions but demonstrate higher bactericidal activity against E. coli when the ionic strength is low.

Intracellular Target Interactions

A defining characteristic of PrAMPs is their ability to translocate across the bacterial membrane to engage with intracellular targets, often mediating their effects through mechanisms other than direct membrane lysis.

Non-Lytic Mechanisms of Action for PrAMPs

PrAMPs, including this compound, are generally known for their non-lytic mode of action. Unlike many conventional AMPs that kill bacteria by causing rapid membrane lysis, PrAMPs typically penetrate the bacterial cell envelope to reach internal components. This allows them to exert their antimicrobial effects without necessarily causing significant damage to the bacterial membrane structure. This non-membranolytic approach is considered a key feature of this class of peptides.

Interaction with Bacterial Chaperone Systems (e.g., DnaK binding, if reported for this compound specifically or as a general PrAMP mechanism)

A significant intracellular target for several PrAMPs is the bacterial protein synthesis machinery, particularly the ribosome. However, some PrAMPs have also been shown to interact with bacterial chaperone systems, such as the heat shock protein DnaK (Hsp70 in bacteria). DnaK is a crucial protein involved in the proper folding of other proteins and preventing the aggregation of misfolded polypeptides.

While the provided search results confirm that DnaK binding is a known mechanism for some PrAMPs like pyrrhocoricin, drosocin, and apidaecin, and mention that heliocin, a member of the this compound family, is a known reverse binder of DnaK, direct experimental evidence specifically demonstrating the binding of Bombyx mori this compound isoforms (this compound 1, 2, 3, 4, 5) to DnaK is not explicitly detailed. However, given the classification of this compound as a PrAMP and the established interaction of other PrAMPs and a related family member with DnaK, it is plausible that this compound or its specific isoforms may also target this bacterial chaperone system as part of their mechanism of action. Interaction with DnaK can interfere with essential cellular processes, contributing to bacterial growth inhibition or death.

Inhibition of Protein Synthesis or Other Intracellular Processes

Proline-rich antimicrobial peptides, as a class, are known to exert their antibacterial effects not solely through membrane disruption but also by targeting intracellular components. nih.govherts.ac.uknovoprolabs.com A significant intracellular target for several PrAMPs is the bacterial ribosome, specifically the 70S ribosome. nih.govherts.ac.uknovoprolabs.com By binding to the ribosome, these peptides can inhibit protein synthesis, a vital process for bacterial survival. nih.govherts.ac.uknovoprolabs.comtcdb.org

Synergistic Interactions with Other Antimicrobial Peptides

A key aspect of this compound's activity lies in its ability to act synergistically with other antimicrobial peptides. While this compound may exhibit weak antibacterial activity when used alone under certain conditions, it can significantly enhance the efficacy of other peptides when combined. mdpi-res.com This cooperative interaction allows for more potent antimicrobial effects, often observed as a reduction in the minimum inhibitory concentration (MIC) required to inhibit bacterial growth. nih.govherts.ac.uk Synergism between naturally co-occurring insect AMPs is a recognized strategy in the insect innate immune response to enhance the effectiveness and specificity of antimicrobial defenses. nih.govherts.ac.uk

Cooperative Effects with α-Helical AMPs (e.g., Cecropin (B1577577) D)

This compound has been specifically shown to exhibit cooperative effects with α-helical antimicrobial peptides, notably Cecropin D. mdpi-res.comnih.govherts.ac.uk Cecropin D is a well-characterized α-helical AMP found in insects, known for its ability to disrupt bacterial membranes. mdpi-res.comnih.govnovoprolabs.comnih.govuniprot.org Research involving this compound 3 and Cecropin D from the silkworm Bombyx mori demonstrated that combining these two peptides resulted in reduced MIC values against bacteria compared to the peptides administered individually. nih.govherts.ac.uk This highlights a potentiating effect where the combined action of this compound and Cecropin D is greater than the sum of their individual activities. nih.govherts.ac.uk

Molecular Basis of Potentiation in Combined Therapies

The molecular basis for the synergistic interaction between proline-rich peptides like this compound and α-helical peptides such as Cecropin D is thought to involve complementary mechanisms of action. Alpha-helical AMPs, including cecropins, primarily target the bacterial cell membrane, causing permeabilization and disruption. nih.govnovoprolabs.comresearchgate.net This membrane-disrupting activity can facilitate the entry of other molecules, including peptides that target intracellular sites. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Lebocin

Role of Specific Amino Acid Residues

The amino acid composition of antimicrobial peptides like Lebocin plays a critical role in their effectiveness nih.gov. This compound is characterized as a proline-rich peptide nih.govherts.ac.ukresearchgate.netresearchgate.net. The hydrophobic portion of AMP molecules generally constitutes a significant percentage, often exceeding 50% of the total amino acid residues nih.govherts.ac.uk.

Importance of Proline Content

This compound is classified within the proline-rich AMP (PrAMP) family nih.govtandfonline.combicnirrh.res.in. A defining characteristic of PrAMPs is a high proline content, typically defined as being at least 25% of the total residues tandfonline.com. This compound-1 and this compound-2 have been found to meet this criterion, exhibiting a proline content ranging from 25% to 38% tandfonline.com. In many proline-rich peptides, proline residues are frequently found in doublets or triplets, often adjacent to basic residues such as arginine or histidine bicnirrh.res.in.

Studies comparing different this compound variants highlight the potential importance of specific proline residues. For instance, this compound 3 is noted to have a leucine (B10760876) residue at position 16, in contrast to the proline found at the corresponding position in this compound 2 nih.govherts.ac.uk. While the precise impact of this specific substitution on activity is not fully detailed in the available information, such variations in amino acid sequence, particularly in key residues like proline, are understood to influence peptide function.

Research on fragments of this compound 1 has indicated differential activity depending on the bacterial target. These fragments were reported to disrupt the cell membranes of Escherichia coli but primarily inhibited cell division in Staphylococcus aureus with minimal damage to the cell surface tandfonline.com. This suggests that the specific arrangement and content of amino acid residues, including proline, can contribute to varied mechanisms of action against different bacterial species.

Significance of Charged Residues

Antimicrobial peptides are typically cationic, possessing a net positive charge at physiological pH due to the presence of basic amino acid residues mdpi-res.comnih.govnih.govnih.govnih.govbicnirrh.res.in. This positive charge is fundamental for the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as acidic phospholipids, lipopolysaccharides (LPS) in Gram-negative bacteria, and teichoic acids in Gram-positive bacteria mdpi-res.comnih.govnih.govnih.govnih.gov.

Key positively charged amino acids, such as arginine (Arg) and lysine (B10760008) (Lys), are particularly important for these interactions nih.gov. A balanced composition, with approximately 60% charged residues, has been suggested to enhance the antibacterial properties of peptides nih.gov. For PrAMPs, including this compound-1 and this compound-2, the net charge typically ranges from +1 upwards, with reported values for this compound variants falling within the +2 to +7 range tandfonline.com. An optimal charge range for antimicrobial activity is often cited as being between +2 and +6 mdpi-res.com.

The distribution of positive charges within the peptide sequence can significantly influence both antimicrobial activity and potential toxicity, such as hemolytic activity nih.gov. Modifications, such as replacing certain amino acids with positively charged residues like lysine, have been shown to potentially decrease cytotoxicity while maintaining or enhancing antimicrobial efficacy nih.gov.

Influence of Post-Translational Modifications on Activity

Post-translational modifications (PTMs) are crucial in diversifying the structure and function of natural antimicrobial peptides mdpi.comwikipedia.org. Glycosylation is a notable PTM found in many natural AMPs, including several proline-rich peptides mdpi.comwikipedia.org. This compound is known to be an O-glycosylated peptide nih.govherts.ac.ukresearchgate.netresearchgate.net.

Glycosylation and its Contribution to Biological Function

Glycosylation, specifically the O-glycosylation of Threonine at position 15 (Thr15) in the 32-residue active Bombyx mori lebocins, has been identified as critical for their antibacterial activity nih.gov. Other proline-rich AMPs like Drosocin and Pyrrhocoricin are also O-glycosylated at threonine residues, and this modification appears to be important for their antibacterial function bicnirrh.res.in.

Different analogues of this compound can vary in their glycosylation patterns. For instance, this compound 1 and this compound 2, despite having identical amino acid sequences, differ in the sugar moieties attached to their threonine residues nih.govherts.ac.ukresearchgate.net. This compound 1 carries N-acetylgalactosamine and galactose, while this compound 2 has N-acetylgalactosamine researchgate.net. This difference in glycosylation is associated with variations in their antibacterial activities researchgate.net.

Conformation-Activity Correlations

The three-dimensional conformation, including the secondary structure, is a significant determinant of the antibacterial activity of peptides nih.govherts.ac.uknih.govresearchgate.net. Antimicrobial peptides exhibit diverse secondary structures, such as α-helical, β-sheet, β-hairpin or loop, and extended conformations nih.govherts.ac.uknih.gov. As a proline-rich AMP, this compound is often associated with extended conformations, characteristic of many peptides in this family, although some studies suggest the possibility of other structural elements tandfonline.comnih.gov.

Impact of Secondary Structure on Biological Efficacy

The interaction between AMPs and bacterial membranes is intrinsically linked to their antibacterial activity nih.govherts.ac.uk. AMPs can exert their effects through various mechanisms involving membrane disruption, including the formation of pores via models such as the barrel-stave, carpet, toroidal-pore, and disordered toroidal-pore mechanisms nih.govherts.ac.uk. The ability of an AMP to adopt an amphipathic secondary structure, where hydrophobic and hydrophilic residues are segregated on different faces of the molecule, is a key factor in its interaction with lipid membranes nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the physicochemical properties of molecules with their biological activities. This method is widely applied in the study of antimicrobial peptides to predict activity based on structural descriptors and to guide the design of novel peptides with improved properties.

QSAR investigations involving host defense peptides (HDPs), a category that includes AMPs like this compound, aim to identify the key structural features that govern various bioactivities. Large-scale QSAR studies have explored multiple bioactivities of HDPs, utilizing statistical and machine learning approaches to build predictive models. These models can help in understanding the underlying principles that determine peptide activity and can be used to predict the activity of new or modified peptide sequences.

While the provided information discusses the application of QSAR modeling to AMPs and mentions this compound within the context of such studies, detailed quantitative QSAR models developed specifically and solely for this compound, including specific descriptors and predictive equations, are not extensively described in the search results. However, the principles of QSAR are relevant to this compound research, as variations in its structure, such as amino acid substitutions or glycosylation, directly influence its physicochemical properties (e.g., charge, hydrophobicity, conformation), which in turn affect its interaction with microbial membranes or intracellular targets and thus its antimicrobial potency.

Computational methods, including QSAR analysis, play a significant role in the broader effort to discover and optimize AMPs. By analyzing the relationship between the structural characteristics of this compound isoforms and their observed activities, researchers can gain insights into the molecular basis of this compound's function and potentially design analogs with enhanced efficacy or altered target specificity. Predictive models, even those developed for broader classes of AMPs that include this compound in their datasets, contribute to the rational design process by highlighting the types of molecular features that are likely to influence antimicrobial activity.

For instance, studies using computational modeling have predicted structural features of this compound isoforms, such as the potential for this compound Peptide 1A to form a β-hairpin structure. Such structural predictions, combined with SAR data on the impact of modifications like glycosylation or amino acid substitutions, provide valuable information for QSAR model development, even if a dedicated this compound QSAR model is not prominently featured in the available literature. The ongoing research into the SAR of this compound, particularly concerning the effects of its unique structural characteristics and modifications, continues to contribute data that can be utilized in future QSAR modeling efforts aimed at a more precise understanding and prediction of its biological activities.

Comparative and Evolutionary Analysis of Lebocin

Interspecies Comparisons of Lebocin Sequences and Activity Profiles

Interspecies comparisons of this compound reveal variations in both amino acid sequences and the location of active fragments within the precursor proteins, which can influence their antimicrobial activity profiles.

Differences in Active Fragment Location (e.g., B. mori vs. M. sexta)

A notable difference in this compound processing exists between Bombyx mori (the silkworm) and Manduca sexta (the tobacco hornworm). In B. mori, the active this compound peptides (lebocins 1-4) are typically 32-residue peptides located near the C-termini of the precursor proteins nih.govbiosyn.com. These active peptides are O-glycosylated, and this modification is important for their antibacterial activity nih.govbiosyn.com.

In contrast, studies on M. sexta have identified two this compound-related proteins, Leb-B and Leb-C, where the active peptides are located at the N-termini of the precursor proteins nih.govnih.gov. For instance, the synthetic peptide Leb-B²²⁻⁴⁸, derived from the N-terminus of M. sexta Leb-B, has shown antibacterial activity and the ability to cause agglutination of E. coli cells nih.govnih.gov. This difference in active fragment location highlights a divergence in the proteolytic processing of this compound precursors between these two lepidopteran species nih.govnih.gov.

While B. mori lebocins 1-3 show lower antibacterial activities compared to other AMPs like cecropin (B1577577) B1 under physiological conditions, they exhibit higher bactericidal activity against E. coli at low ionic strength semanticscholar.org. Some this compound peptides, like B. mori this compound-3, can also act synergistically with other AMPs, such as cecropin D, by increasing bacterial membrane permeability or reducing the minimum inhibitory concentration (MIC) of the co-administered peptide nih.govsemanticscholar.orgroyalsocietypublishing.orgnih.gov. This suggests that the activity profile of lebocins can be influenced by environmental conditions and interactions with other components of the immune system.

Studies in Galleria mellonella have also identified this compound-like anionic peptides among the AMPs produced in response to bacterial infection, further indicating the presence and potential functional variations of this compound or this compound-like molecules in different lepidopteran species nih.gov.

Phylogenetic Analysis of this compound Genes and Homologs

Phylogenetic analysis of this compound genes and their homologs provides a framework for understanding the evolutionary history and relationships within this AMP family.

Evolutionary Relationships within the this compound Family

Phylogenetic studies place this compound within a group of proline-rich AMPs, which also includes drosocin, coleoptericin, hymenoptaecin, apidaecin, and abaecin (B1167496) nih.govmdpi.compreprints.orgmdpi.com. These peptides often cluster together in phylogenetic trees based on structural similarities and shared characteristics, such as a high proline content mdpi.compreprints.org.

Within the this compound family itself, multiple genes encoding this compound or this compound-related proteins have been identified in various lepidopteran species, suggesting gene duplication events have contributed to the expansion of this family encyclopedia.pubsemanticscholar.org. For example, Bombyx mori has at least five reported this compound genes (Leb1-Leb5) encyclopedia.pubsemanticscholar.org. Phylogenetic analysis of these genes and their homologs in other lepidopterans like Manduca sexta, Samia cynthia, Trichoplusia ni, and Antheraea pernyi reveals evolutionary relationships and degrees of sequence conservation nih.govnih.govresearchgate.net.

Divergence and Conservation Across Lepidopteran Species

Sequence comparisons indicate varying degrees of conservation across lepidopteran species. While the pro-segment region of this compound homologs can show relatively higher similarity across species like S. cynthia, A. mylitta, and A. pernyi, the region corresponding to the mature, active this compound peptide often exhibits significant divergence in length and sequence biosyn.comnih.gov. For instance, the active B. mori lebocins are 32 residues long, while the active M. sexta this compound peptides are located at the N-termini and have different lengths nih.govbiosyn.com.

Data on sequence identity among this compound-related proteins in different lepidopteran species can illustrate this divergence and conservation:

SpeciesProteinIdentity to M. sexta Leb-B Pro-segment nih.govIdentity to M. sexta Leb-C Pro-segment nih.gov
Manduca sextaLeb-C-78%
Trichoplusia niThis compound45%~20% (to full-length Leb-B/C) nih.gov
Pseudoplusia includensThis compound49%~20% (to full-length Leb-B/C) nih.gov
Bombyx moriThis compound64%~20% (to full-length Leb-B/C) nih.gov
Samia cynthiaThis compound78%~20% (to full-length Leb-B/C) nih.gov
Antheraea pernyiThis compound-170%-
Antheraea pernyiThis compound-273%-

Note: Identity percentages are approximate and based on available sequence comparisons in the cited sources. The identity to full-length M. sexta Leb-B/C is significantly lower (~20%) due to the divergence in the C-terminal region containing the active peptide in B. mori and other species compared to the N-terminal active peptide in M. sexta. nih.govbiosyn.comnih.gov

Evolutionary Significance within Insect Innate Immunity

The presence and diversification of this compound within Lepidoptera highlight its evolutionary significance as a component of the insect innate immune system.

Contribution to a Diverse AMP Repertoire

Insects rely solely on innate immunity for defense against pathogens nih.govkenyon.eduresearchgate.netnih.gov. A key aspect of this immunity is the production of a diverse repertoire of AMPs, each with potentially different structures, target specificities, and mechanisms of action nih.govroyalsocietypublishing.orgmdpi.commdpi.comresearchgate.netbiomedres.usroyalsocietypublishing.org. This compound, as a member of the proline-rich AMP family, contributes to this diversity nih.govmdpi.compreprints.orgmdpi.combiomedres.us.

The presence of multiple this compound genes within a single species, such as B. mori, further expands the functional potential of this AMP family encyclopedia.pubsemanticscholar.org. While some lebocins may have direct antimicrobial activity, others might function synergistically with other AMPs or contribute to host defense through alternative mechanisms like bacterial agglutination, as observed with M. sexta Leb-B²²⁻⁴⁸ nih.govsemanticscholar.orgroyalsocietypublishing.org. This functional diversity within the this compound family and its interactions with other AMPs contribute to a robust and multifaceted immune response capable of dealing with a wide range of microbial challenges nih.govroyalsocietypublishing.org.

The evolution of a diverse AMP repertoire, including families like lebocins, allows insects to mount effective defenses against a broad spectrum of pathogens encountered in their environment nih.govroyalsocietypublishing.orgmdpi.comkenyon.eduroyalsocietypublishing.org. This diversity is shaped by evolutionary processes such as gene duplication and rapid sequence evolution, particularly in regions encoding the active peptides, which can lead to variations in antimicrobial specificity and potency nih.govmdpi.com. The continued presence and diversification of this compound across lepidopteran lineages underscore its importance in the ongoing evolutionary arms race between insects and their pathogens.

Adaptation to Specific Pathogen Challenges

This compound, a proline-rich antimicrobial peptide (PrAMP) found in lepidopteran insects such as Bombyx mori and Manduca sexta, plays a crucial role in the host's innate immune response to microbial infections. researchgate.netnih.govresearchgate.net The characteristics and regulation of this compound suggest adaptations that enhance its effectiveness against specific pathogen challenges encountered by these insects.

This compound exhibits a broad spectrum of activity, targeting both Gram-positive and Gram-negative bacteria, as well as certain fungi. researchgate.netnih.gov Research indicates differential activity depending on the microbial species. For instance, studies on Manduca sexta this compound fragments showed high activity against Gram-positive Staphylococcus aureus and Bacillus cereus, and Gram-negative Salmonella typhimurium and Serratia marcescens. researchgate.net Another source notes that Attacin, Gloverin, and this compound showed strong antibacterial activity primarily against Gram-negative bacteria among the Bombyx mori AMPs studied. This varied efficacy against different microbial classes may reflect evolutionary tuning towards prevalent or particularly challenging pathogens in the insect's environment.

The structure of this compound contributes to its function and potential adaptation. As a proline-rich peptide, it belongs to a class of AMPs known for their diverse mechanisms of action, often involving interactions with intracellular targets in bacteria. nih.govresearchgate.net A key structural feature identified in Bombyx mori lebocins is the O-glycosylation of a specific threonine residue (Thr15). researchgate.net This glycosylation is critical for its antibacterial activity, particularly enhancing its effect against Gram-negative bacteria. researchgate.net This post-translational modification can be seen as an adaptation that fine-tunes this compound's activity profile to better combat specific types of pathogens.

The expression of this compound is inducible upon microbial challenge, demonstrating an adaptive immune response. researchgate.net Studies in Manduca sexta showed significant up-regulation of this compound mRNA levels in fat body and hemocytes after injection with Escherichia coli (Gram-negative), Micrococcus luteus (Gram-positive), and Saccharomyces cerevisiae (fungus). researchgate.net This inducible expression allows the insect to mount a targeted defense when pathogens are detected. Furthermore, different components of bacterial cell walls, such as peptidoglycan and lipopolysaccharide, can trigger the expression of AMP genes, including this compound, highlighting a sophisticated recognition system adapted to diverse microbial signals. researchgate.net

Evolutionary divergence in this compound processing between different insect species, such as the difference in the location of the active peptide within the precursor protein between Manduca sexta and Bombyx mori, suggests adaptation to the specific biological contexts and pathogen exposures of these species. researchgate.net The remarkable evolutionary plasticity of AMP genes, including processes like gene duplication and neo-functionalization, allows insects to adapt to emerging pathogens and evolving microbial resistance. While the direct evolutionary trajectory of this compound in response to specific pathogen pressures requires further detailed study, its inducible expression, structural features critical for activity, and differential efficacy against various microbes, viewed in comparison to other AMPs, provide insights into how this peptide contributes to the insect's adapted defense against a range of pathogen challenges.

Data on the antimicrobial activity of this compound fragments from Manduca sexta against various pathogens illustrate its spectrum of action:

Peptide FragmentTarget PathogenActivity LevelReference
Leb-B²²⁻⁴⁸Staphylococcus aureusHigh researchgate.net
Leb-B²²⁻⁴⁸Bacillus cereusHigh researchgate.net
Leb-B²²⁻⁴⁸Salmonella typhimuriumHigh researchgate.net
Leb-C²¹⁻⁴⁸Staphylococcus aureusHigh researchgate.net
Leb-C²¹⁻⁴⁸Bacillus cereusHigh researchgate.net
Leb-C²¹⁻⁴⁸Salmonella typhimuriumHigh researchgate.net
Leb-C²¹⁻⁴⁸Serratia marcescensHigh researchgate.net
Leb-C²¹⁻⁴⁸Candida neoformansHigh researchgate.net
Leb-B⁴⁹⁻⁹²Staphylococcus aureusHigh researchgate.net
Leb-B⁹³⁻¹⁰⁸Staphylococcus aureusHigh researchgate.net
Leb-B¹⁰⁹⁻¹⁴³Salmonella typhimuriumLow researchgate.net

Methodological Approaches in Lebocin Research

Biochemical and Proteomic Techniques

Biochemical and proteomic approaches are fundamental to the study of Lebocin, enabling researchers to isolate, identify, and characterize these peptides and their interactions.

Peptide Isolation and Purification Strategies

The isolation and purification of this compound peptides typically involve several chromatographic steps from biological sources, such as insect hemolymph. Lebocins were initially isolated from the hemolymph of Bombyx mori immunized with Escherichia coli. nih.gov Techniques commonly employed include size exclusion chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC). For instance, immune hemolymph extract can be fractionated using reversed-phase C-18 columns, followed by further purification steps like gel filtration chromatography to isolate individual peptide components. unl.pt The purity of the final purified fractions is often assessed using analytical HPLC. Optimizing extraction buffer pH is also a critical step in maximizing the recovery of active peptides.

Mass Spectrometry for Peptide Identification and Characterization

Mass spectrometry (MS) is an indispensable tool for the identification and characterization of purified this compound peptides. Techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS and tandem MS (MS/MS) are used to determine the molecular mass and amino acid sequence of isolated peptides. unl.ptuprm.eduencyclopedia.pub For example, MALDI-TOF analysis of a purified ~5 kDa peptide from Manduca sexta showed a sharp peak at m/z 5165.5, which correlated with SDS-PAGE analysis. uprm.edu Proteomic analysis using MALDI-TOF MS/MS and subsequent database searching (e.g., against the NCBInr database) allows for the identification of peptides based on their fragmentation patterns, revealing significant matches with known sequences or allowing for de novo sequencing. uprm.eduencyclopedia.pub LC-MS can also be used to analyze recombinant this compound proteins, confirming their predicted molecular weights. semanticscholar.orgresearchgate.net

In vitro Membrane Permeabilization Assays (e.g., Liposome (B1194612) Leakage)

In vitro membrane permeabilization assays, particularly liposome leakage assays, are frequently used to investigate the mechanism of action of antimicrobial peptides like this compound, which are thought to target bacterial membranes. nih.gov These assays utilize artificial lipid vesicles (liposomes) encapsulating fluorescent probes or other markers. When a membrane-permeabilizing peptide interacts with the liposome, it disrupts the membrane integrity, leading to the release of the encapsulated substance. tulane.edumdpi.comresearchgate.netnih.gov Common methods involve encapsulating fluorescent dye/quencher pairs, such as ANTS and DPX, or self-quenching dyes like carboxyfluorescein. tulane.eduresearchgate.netnih.gov Leakage is measured by the increase in fluorescence intensity as the probe is released into the surrounding medium, relieving the quenching effect. tulane.eduresearchgate.netnih.gov Lebocins have been shown to cause leakage of entrapped glucose from liposome preparations under low-ionic-strength conditions, suggesting their interaction with the bacterial membrane. nih.gov The extent of leakage can be influenced by peptide concentration, liposome size, and lipid composition. tulane.edumdpi.com

Protein-Protein Interaction Assays

Studying protein-protein interactions involving this compound precursors or mature peptides can provide insights into their processing, regulation, and potential synergistic activities with other immune molecules. While direct protein-protein interaction assays specifically for this compound were not extensively detailed in the search results, general methods for studying protein interactions are well-established and could be applied. These techniques include co-immunoprecipitation (co-IP), pull-down assays, crosslinking, label transfer, and far-western blot analysis. thermofisher.comnih.gov Co-IP involves using an antibody to precipitate a target protein ("bait") and any interacting partners ("prey") from a cell lysate. thermofisher.comnih.gov Pull-down assays use an immobilized "bait" protein to purify binding partners. thermofisher.comnih.gov These methods can be used to study both stable and transient interactions, sometimes employing crosslinking to stabilize weak interactions. thermofisher.com Protein-fragment complementation assays (PCAs) are another method for detecting interactions in living cells. nih.gov

Molecular and Cell Biology Techniques

Molecular and cell biology techniques are essential for understanding the genetic basis of this compound production and its expression patterns.

cDNA Cloning and Gene Sequencing

cDNA cloning and gene sequencing are fundamental techniques used to determine the nucleotide sequence encoding this compound precursor proteins. This involves isolating mRNA from tissues expressing this compound (e.g., fat body and hemocytes) diva-portal.orgnih.gov, synthesizing complementary DNA (cDNA) using reverse transcriptase, and then cloning the cDNA into suitable vectors. Rapid Amplification of cDNA Ends (RACE) is a common method for obtaining full-length cDNA sequences. nih.govcore.ac.uk Once cloned, the cDNA is sequenced to determine the open reading frame (ORF) encoding the this compound precursor, including signal peptides and pro-segments. nih.govbiosyn.com Analysis of the gene sequence, obtained through genomic DNA cloning, can reveal regulatory elements in the promoter region. biosyn.comnih.gov cDNA and gene cloning have shown that active this compound peptides are often processed from larger precursor proteins. biosyn.comnih.govnih.gov For example, the full-length cDNA of Bombyx mori this compound 5 (BmLeb5) is 808 bp in length and encodes a 179-amino acid hydroxyproline-rich peptide. nih.govcore.ac.uk Sequencing and bioinformatic analysis of this compound genes and cDNAs from different insect species have revealed that lebocins form a multiple gene family. semanticscholar.orgnih.govcore.ac.uk

Gene Editing Approaches (e.g., CRISPR/Cas9 for immune pathway modulation)

Computational and Bioinformatic Methodologies

Computational and bioinformatic approaches play a vital role in analyzing this compound sequences, predicting structures, and understanding evolutionary relationships.

Sequence alignment is a fundamental bioinformatic technique used to compare DNA, RNA, or protein sequences to identify regions of similarity that may indicate functional, structural, or evolutionary relationships. Multiple sequence alignment involves aligning three or more sequences simultaneously to highlight conserved residues and regions. microbenotes.comresearchgate.net Tools like ClustalX have been used for multiple sequence alignment of this compound-related proteins from different lepidopteran insects. nih.govresearchgate.net This allows for the identification of conserved motifs, such as the RXXR motifs found in this compound precursors, which are potential cleavage sites. nih.govnih.gov

Homology modeling (also known as comparative modeling) is a computational method used to predict the three-dimensional structure of a protein based on the known experimental structure of a homologous protein (a template). microbenotes.commassbio.orgwikipedia.org This method relies on the principle that proteins with similar sequences tend to have similar structures. microbenotes.comwikipedia.org The accuracy of a homology model is highly dependent on the degree of sequence identity between the target protein and the template structure; typically, a minimum of 35% sequence identity is desired for a reliable model. microbenotes.commassbio.org The process involves identifying suitable template structures from databases like the Protein Data Bank (PDB) using sequence similarity searches (e.g., BLAST), aligning the target sequence with the template sequence, and then building the 3D model based on the template coordinates. microbenotes.commassbio.orgwikipedia.org While specific homology models for this compound were not detailed in the search results, this method is broadly applicable to predicting the structures of this compound peptides or their precursors if homologous proteins with known structures are available. semanticscholar.org

Phylogenetic tree construction is a bioinformatic method used to infer the evolutionary relationships between a set of genes or proteins. By analyzing the sequence similarities and differences, a phylogenetic tree graphically represents the evolutionary history and divergence of the sequences from a common ancestor. bv-brc.org

Studies on this compound have utilized phylogenetic analysis to understand the evolutionary relationships among this compound-related proteins from various lepidopteran species. nih.govresearchgate.net The neighbor-joining algorithm is a common method used for constructing phylogenetic trees, as mentioned in the context of analyzing this compound proteins. nih.govresearchgate.netbv-brc.org These analyses help to classify this compound variants, identify orthologs and paralogs, and gain insights into the evolutionary pressures that have shaped the this compound family of peptides. nih.govresearchgate.netdntb.gov.ua Phylogenetic trees can reveal the degree of conservation or divergence within the this compound family across different insect species, providing context for functional studies. researchgate.netfrontiersin.org

Molecular Dynamics Simulations and Docking Studies

Molecular dynamics (MD) simulations and docking studies are fundamental computational techniques used to investigate the behavior of molecules, including peptides like this compound, at an atomic level. nih.govacs.org Docking studies predict the preferred orientation and binding affinity of a peptide (ligand) to a target molecule, such as a bacterial protein or lipid membrane component. nih.govmdpi.com MD simulations extend this by simulating the dynamic movement of the peptide and its target over time, providing insights into the stability of the complex, conformational changes, and the mechanism of interaction. acs.orgresearchgate.net

In the context of Bombyx mori's immune response, docking studies using software like Hex have been employed to evaluate potential interactions between isolated peptides, including this compound, and bacterial proteins or ligands. researchgate.net This suggests that computational docking is utilized to explore how this compound might interact with potential targets within invading pathogens or host defense pathways in the silkworm. Molecular docking can predict the binding affinity of a peptide against a putative target enzyme, which is valuable in peptide-based antibiofilm research. nih.gov While specific detailed data from this compound docking studies were not extensively available in the search results, the application of Hex docking to other Bombyx mori AMPs like Moricin and Cecropin (B1577577) against bacterial DNA gyrase demonstrates the relevance of this approach in studying peptides from this source. longdom.org

MD simulations are crucial for understanding the dynamic interactions of AMPs with biological membranes, which are often the primary targets for their antimicrobial activity. nih.govacs.org Studies on AMPs in general have used MD simulations to show mechanisms like pore formation in membrane bilayers mediated by hydrophobic collapse. acs.org These simulations, often performed using packages like AMBER with force fields such as AMBER FF14SB and explicit solvent models like TIP3P water, provide detailed trajectories of peptide behavior in different environments. researchgate.net While direct detailed MD simulation data specifically for this compound's interaction with membranes was not prominent in the search results, the general application of MD in understanding AMP-membrane interactions is highly relevant to studying this compound's mechanism of action.

Computational tools like molecular docking and MD simulations are essential in minimizing resource, time, and cost in selecting potential peptide candidates for therapeutic development by providing initial theoretical evaluations. nih.gov

In silico Prediction of Peptide Structures and Functions

In silico prediction plays a vital role in characterizing peptides like this compound, particularly when experimental structural data is limited. nih.govresearchgate.net These methods predict the three-dimensional structure of a peptide based on its amino acid sequence and can also infer potential biological functions based on sequence similarity and predicted structural motifs. nih.govacs.org

This compound is recognized as a proline-rich peptide, a structural class known for its distinct characteristics. mdpi.comfrontiersin.orgbiorxiv.org Computational tools are widely used for predicting the 3D structures of such peptides. Homology modeling tools like SWISS-MODEL and CPHmodels, as well as de novo prediction tools such as Phyre2, I-TASSER, and PEP-FOLD3, are commonly employed for this purpose. mdpi.comfrontiersin.org For example, the 3D structures of insect-derived peptides have been generated using tools like PEP-FOLD3 and visualized with software such as BIOVIA-Discovery Studio Visualizer. frontiersin.org

Research involving large-scale ab initio 3D modeling of structurally uncharacterized AMPs has provided insights into potential peptide folds. researchgate.netresearchgate.net In one such study, this compound Peptide 1A (LP1A) was predicted to form beta-hairpin structures based on ab initio modeling. researchgate.netresearchgate.net Interestingly, this prediction suggested that LP1A might adopt this fold despite lacking typical stabilizing interactions like intramolecular disulfide bonds, cation-π, or aromatic interactions commonly found in other beta-hairpin AMP structures. researchgate.netresearchgate.net

Beyond structure, in silico methods also predict physicochemical properties, which are crucial for understanding peptide behavior and activity. biorxiv.org These properties include charge density, hydrophobicity, and amphipathicity, all of which influence an AMP's interaction with microbial membranes. mdpi.commdpi.com Bioinformatics predictions serve as a valuable starting point for identifying new peptide sequences of interest from large datasets, such as genomic or transcriptomic data, which can then be prioritized for synthesis and experimental validation. frontiersin.orgacs.orgnih.gov

Machine Learning Approaches for Peptide Design and Target Identification

Machine learning (ML) approaches are increasingly being applied in peptide research, offering powerful tools for designing novel peptides with desired properties and identifying potential biological targets. acs.orgmdpi.comresearchgate.net These methods leverage large datasets of known peptides and their activities to build predictive models. mdpi.com

ML strategies can assist researchers in identifying peptide targets based on sequence information or, conversely, design peptide sequences predicted to interact with specific targets. acs.org Various ML models, including k-nearest neighbor, support vector machine (SVM), recurrent neural networks, and artificial neural networks (ANN), are frequently used in peptide design and activity prediction. acs.orgmdpi.commednexus.org Supervised learning approaches, for instance, utilize curated datasets of active and inactive peptides to train models that can predict the activity of new sequences. mdpi.com Peptide sequences are often transformed into numerical representations, such as one-hot encoded vectors or embeddings, for use in these models. mdpi.com

ML has demonstrated success in predicting AMP sequences and designing peptides with specific activities or targets, and has gained popularity for its potential to design AMPs with reduced therapeutic complications. acs.orgmdpi.com In silico screening of large peptide libraries can be performed using ML models combined with techniques like quantitative structure-activity relationships (QSAR). mednexus.org

While the search results discuss the general application of ML in AMP research and mention this compound as an example of an AMP, detailed studies specifically focusing on using ML for designing this compound variants or identifying novel targets for this compound were not prominently featured. However, the broader context indicates that the methodologies described are applicable to peptides like this compound. For example, ML-based platforms are part of computer-aided drug discovery pipelines used to predict biological and physiological profiles of peptides, helping to filter candidates early in the process. nih.gov Furthermore, studies involving gene editing techniques like CRISPR/Cas9 have shown that manipulating host factors (like BmCactus) can stimulate the expression of this compound genes, highlighting a different angle where advanced computational analysis could potentially be integrated to understand the regulatory networks influencing this compound production. mednexus.org

The integration of ML into AMP research accelerates the identification, optimization, and application of these peptides, providing an informed and efficient strategy for creating novel sequences with desired profiles. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Lebocin's role in insect immunity?

  • Methodological Approach: Use lepidopteran models like Manduca sexta (tobacco hornworm) and Galleria mellonella (wax moth) due to their well-characterized immune responses. These species exhibit this compound mRNA upregulation upon bacterial challenge, enabling analysis of peptide processing and antimicrobial activity .
  • Key Considerations: Prioritize larval stages for immune challenge experiments, as this compound expression is higher in larvae than adults. Include controls for pathogen specificity (e.g., Gram-positive vs. Gram-negative bacteria).

Q. How can researchers standardize the extraction and characterization of this compound-derived peptides?

  • Protocol:

Isolate fat body or hemolymph post-immunization.

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify processed peptides.

Validate antimicrobial activity via broth micro-dilution assays with a bacterial panel (e.g., E. coli, S. aureus) .

  • Data Reproducibility: Report peptide synthesis methods (e.g., solid-phase synthesis), purity thresholds (>95%), and bacterial strain sources to ensure cross-study comparability .

Q. What molecular techniques are essential for analyzing this compound gene structure and expression?

  • Tools:

  • Northern blotting : Detect this compound mRNA induction levels post-infection.
  • Southern hybridization : Map genomic repeats and exon-intron organization using restriction enzymes (e.g., XhoI, HindIII) .
  • qRT-PCR : Quantify tissue-specific expression with primers targeting conserved 5' regions .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound-derived peptide activity across bacterial strains?

  • Case Study: LP1 (active against both Gram-positive and Gram-negative bacteria) vs. LP2/LP4 (no observed activity).

  • Hypothesis Testing: Evaluate the role of peptide charge and terminal residues. For example, LP3A (with a C-terminal Arg) showed reduced activity, suggesting carboxypeptidase trimming in vivo alters function .
  • Experimental Design: Compare synthetic peptides with/without post-translational modifications (e.g., Arg removal) and test under varying pH/salt conditions to mimic physiological environments .

Q. What strategies address the challenge of functional redundancy in this compound precursor processing?

  • Analytical Framework:

Use phylogenetic analysis (ClustalX, neighbor-joining algorithms) to identify conserved RXXR proteolytic cleavage motifs across Lepidoptera .

Apply CRISPR/Cas9 to knock out specific repeats in M. sexta and assess immune response impairment .

Quantify peptide diversity via LC-MS/MS and correlate with pathogen-specific activity .

Q. How should researchers design studies to validate this compound’s role in systemic vs. localized immunity?

  • Multi-Tiered Approach:

Localized Response : Inject pathogens into specific tissues (e.g., hemocoel) and measure this compound mRNA levels in fat bodies.

Systemic Response : Use RNAi to silence this compound in hemocytes and track bacterial dissemination.

Cross-Species Comparison : Compare this compound homologs in Drosophila (lacking this compound) to isolate its unique contributions .

Methodological Best Practices

Q. What criteria ensure robust data reporting in this compound studies?

  • Guidelines:

  • Transparency : Disclose primer sequences, restriction enzyme batches, and peptide synthesis vendors .
  • Replication : Include triplicate biological replicates and independent peptide synthesis batches to control for variability .
  • Negative Controls : Test peptides against non-pathogenic bacterial strains to rule out nonspecific toxicity.

Q. How can conflicting results about this compound’s antimicrobial spectrum be analyzed statistically?

  • Data Analysis:

  • Apply mixed-effects models to account for variables like bacterial growth phase and inoculum size.
  • Use MIC (Minimum Inhibitory Concentration) heatmaps to visualize strain-specific susceptibility patterns .
  • Conduct meta-analyses of published datasets to identify trends (e.g., higher activity against Gram-negative strains).

Tables for Key Findings

Table 1 : Antimicrobial Activity of Synthetic this compound Peptides in M. sexta

PeptideStructureActivity Against E. coliActivity Against S. aureus
LP1SVET...RGTRMIC: 8 μMMIC: 32 μM
LP2SVEL...RGTRNo activityNo activity
LP3ASVET...RMIC: 64 μMNo activity
Source:

Table 2 : Conserved Domains in Lepidopteran this compound Homologs

SpeciesRXXR MotifsRepeat CountImmune Challenge Response Time
M. sexta33–166–12 hours post-infection
B. mori25–84–8 hours post-infection
Source:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.